trans-Clopenthixol Exhibits 2.3-Fold Higher Antibacterial Potency than cis-Clopenthixol Against Gram-Positive Strains
In a comparative in vitro study of 24 Gram-positive bacterial strains, trans(E)-clopenthixol demonstrated significantly greater antibacterial potency than its cis counterpart [1]. The IC50 value for trans-clopenthixol was 16 µM (7.6 µg/mL), compared to 37 µM (17.5 µg/mL) for cis(Z)-clopenthixol, representing a 2.3-fold increase in potency. The primary metabolite N-dealkyl-clopenthixol showed even higher potency at 6.2 µM, while clopenthixol sulfoxide was inactive. This quantitative advantage positions trans-clopenthixol as the preferred isomer for antibacterial screening and mechanistic studies.
| Evidence Dimension | Antibacterial potency (IC50) against Gram-positive strains |
|---|---|
| Target Compound Data | 16 µM (7.6 µg/mL) |
| Comparator Or Baseline | cis(Z)-clopenthixol: 37 µM (17.5 µg/mL); N-dealkyl-clopenthixol: 6.2 µM (3.7 µg/mL) |
| Quantified Difference | 2.3-fold lower IC50 than cis-clopenthixol (16 µM vs 37 µM); 2.6-fold higher than N-dealkyl metabolite |
| Conditions | In vitro susceptibility testing of 24 Gram-positive bacterial strains; IC50 measurement |
Why This Matters
This 2.3-fold potency advantage over the cis isomer directly supports the selection of trans-clopenthixol as the lead stereoisomer for antibacterial drug discovery or for use as a reference standard in susceptibility assays.
- [1] Mortensen I, Kristiansen JE. The antibacterial activity of the psychopharmacological agent clopenthixol and its two main metabolites. Acta Pathol Microbiol Immunol Scand B. 1987 Dec;95(6):355-9. PMID: 3439463. View Source
